Tyr-alpha-CGRP (human)
描述
Historical Context and Discovery of Calcitonin Gene-Related Peptide
The discovery of calcitonin gene-related peptide emerged from molecular biological investigations in 1983, when researchers identified alternative splicing of the calcitonin gene that resulted in the production of a novel peptide in neural tissue. The initial revelation occurred during studies of the calcitonin gene in aging rats, where alternative processing of messenger ribonucleic acid led to the expression of this previously unknown neuropeptide. Lars Edvinsson and Peter J. Goadsby were instrumental in establishing the early connections between calcitonin gene-related peptide and the trigeminovascular system, with initial data presented at a Centre National de la Recherche Scientifique meeting in Paris in 1984.
The foundational research demonstrated that calcitonin gene-related peptide was present in over half of the neurons in the trigeminal ganglion, and that calcitonin gene-related peptide-positive fibers in intracranial arteries could be eliminated through ganglion lesioning. These early functional studies revealed calcitonin gene-related peptide to be an exceptionally potent vasodilator of cerebral arteries and arterioles, operating through activation of adenylyl cyclase in vascular smooth muscle cells. The peptide was subsequently found to be selectively released from the trigeminal ganglion during migraine episodes, establishing its significance in headache pathophysiology.
Development of Tyrosinated Calcitonin Gene-Related Peptide Analogs
The development of tyrosinated alpha-calcitonin gene-related peptide arose from the need for modified peptides that could serve specific research purposes while maintaining biological activity. The tyrosine substitution at the amino-terminal position was strategically chosen to facilitate radioiodination for binding studies and to enable detection in various experimental protocols. Research conducted in the late 1980s and early 1990s established that this tyrosinated analog retained significant biological activity, though with altered pharmacological properties compared to the native peptide.
Experimental investigations revealed that tyrosinated alpha-calcitonin gene-related peptide functions as a partial agonist at calcitonin gene-related peptide receptors. In bovine aortic endothelial cell membrane preparations, the tyrosinated analog demonstrated a concentration-dependent activation of adenylyl cyclase with a half-maximum activation concentration of 2.2 micromolar, compared to 842 nanomolar for the native peptide. Importantly, the maximum stimulation achieved by the tyrosinated analog was substantially less than that obtained with the native compound, confirming its partial agonist properties.
Structure-activity relationship studies have provided detailed insights into the functional importance of the amino-terminal modification. The tyrosinated analog exhibits the ability to partially inhibit native calcitonin gene-related peptide-dependent activation of adenylyl cyclase, with an inhibition constant of 2 micromolar. These findings have been crucial in establishing the dual nature of this analog as both an agonist and competitive antagonist, depending on experimental conditions and the presence of native peptide.
Significance in Neuropeptide Research
Tyrosinated alpha-calcitonin gene-related peptide has emerged as an invaluable research tool for investigating peptide-receptor interactions and understanding the physiological roles of the calcitonin gene-related peptide system. The compound has been extensively utilized in radioligand binding assays, where the tyrosine residue enables efficient iodination for detection purposes. These applications have significantly advanced our understanding of calcitonin gene-related peptide receptor distribution and binding characteristics across various tissues and organ systems.
The partial agonist properties of tyrosinated alpha-calcitonin gene-related peptide have made it particularly valuable for pharmacological studies aimed at dissecting receptor mechanisms. Research has demonstrated that the compound can serve as a functional probe for investigating receptor reserve and signal transduction pathways. The ability of the analog to act as both an agonist and competitive inhibitor has provided researchers with a unique tool for studying receptor occupancy theory and developing quantitative models of peptide-receptor interactions.
Comparative studies utilizing tyrosinated alpha-calcitonin gene-related peptide have contributed substantially to our understanding of structure-activity relationships within the calcitonin peptide family. Investigations have revealed that modifications to the amino-terminal region can significantly alter receptor binding affinity and efficacy, while changes to the carboxy-terminal region primarily affect receptor selectivity. These findings have informed the rational design of additional peptide analogs and have guided the development of both agonist and antagonist compounds for therapeutic applications.
Overview of Calcitonin Peptide Family
The calcitonin peptide family encompasses a group of structurally related peptides that includes calcitonin gene-related peptide, calcitonin, adrenomedullin, and amylin. These peptides share common structural features, including amino-terminal disulfide bonds and carboxy-terminal amidation, which are critical for their biological activities. The family members exhibit diverse physiological functions, ranging from calcium homeostasis and cardiovascular regulation to pain modulation and metabolic control.
Calcitonin gene-related peptide exists in two major isoforms: alpha-calcitonin gene-related peptide and beta-calcitonin gene-related peptide, which share greater than 90% sequence homology and differ by only three amino acids in humans. Alpha-calcitonin gene-related peptide is predominantly expressed in the central and peripheral nervous systems, while beta-calcitonin gene-related peptide was traditionally thought to be mainly localized to the enteric nervous system, though recent evidence suggests broader distribution. Both isoforms are synthesized from distinct genes located on chromosome 11, with alpha-calcitonin gene-related peptide arising from alternative splicing of the calcitonin gene.
The receptor systems for calcitonin peptide family members are characterized by complex heteromeric structures consisting of seven-transmembrane domain receptors coupled with receptor activity-modifying proteins. The calcitonin gene-related peptide receptor specifically comprises calcitonin receptor-like receptor combined with receptor activity-modifying protein 1, along with receptor component protein, which is essential for signal transduction. This unique receptor architecture enables high-affinity peptide binding and selective activation of adenylyl cyclase-cyclic adenosine monophosphate signaling pathways.
Table 1: Structural Comparison of Calcitonin Peptide Family Members
| Peptide | Length (amino acids) | Key Structural Features | Primary Expression |
|---|---|---|---|
| Alpha-Calcitonin Gene-Related Peptide | 37 | Disulfide bridge (Cys2-Cys7), amidated C-terminus | Central and peripheral nervous system |
| Beta-Calcitonin Gene-Related Peptide | 37 | Disulfide bridge (Cys2-Cys7), amidated C-terminus | Enteric nervous system, vascular system |
| Calcitonin | 32 | Disulfide bridge (Cys1-Cys7), amidated C-terminus | Thyroid C-cells |
| Adrenomedullin | 52 | Disulfide bridge (Cys16-Cys21), amidated C-terminus | Vascular endothelium, multiple organs |
| Amylin | 37 | Disulfide bridge (Cys2-Cys7), amidated C-terminus | Pancreatic beta-cells |
Table 2: Pharmacological Properties of Tyrosinated Alpha-Calcitonin Gene-Related Peptide
| Parameter | Tyrosinated Analog | Native Peptide | Experimental System |
|---|---|---|---|
| Adenylyl Cyclase Activation (K_act) | 2.2 μM | 842 nM | Bovine aortic endothelial cells |
| Maximum Stimulation | Reduced compared to native | 180 pmol cAMP/min/mg protein | Membrane preparations |
| Competitive Inhibition (K_i) | 2 μM | Not applicable | Adenylyl cyclase assay |
| Receptor Binding Affinity | Reduced 10-fold | High picomolar range | Various cell systems |
属性
IUPAC Name |
2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C172H276N52O51S2.C2HF3O2/c1-78(2)56-105(196-124(237)70-188-138(243)86(17)193-148(253)106(57-79(3)4)203-146(251)102(44-35-53-185-171(180)181)198-151(256)109(62-97-67-184-77-191-97)209-168(273)136(93(24)231)223-165(270)131(84(13)14)217-160(265)118-76-277-276-75-117(213-140(245)87(18)192-142(247)99(175)59-96-47-49-98(232)50-48-96)159(264)208-113(66-127(240)241)156(261)221-133(90(21)228)166(271)195-89(20)141(246)220-134(91(22)229)169(274)214-118)149(254)204-107(58-80(5)6)150(255)212-116(74-227)158(263)200-103(45-36-54-186-172(182)183)147(252)211-114(72-225)143(248)189-68-123(236)187-69-126(239)215-129(82(9)10)164(269)218-130(83(11)12)163(268)201-101(43-32-34-52-174)145(250)206-110(63-120(176)233)153(258)207-111(64-121(177)234)152(257)205-108(61-95-40-29-26-30-41-95)154(259)219-132(85(15)16)170(275)224-55-37-46-119(224)161(266)222-135(92(23)230)167(272)210-112(65-122(178)235)155(260)216-128(81(7)8)162(267)190-71-125(238)197-115(73-226)157(262)199-100(42-31-33-51-173)144(249)194-88(19)139(244)202-104(137(179)242)60-94-38-27-25-28-39-94;3-2(4,5)1(6)7/h25-30,38-41,47-50,67,77-93,99-119,128-136,225-232H,31-37,42-46,51-66,68-76,173-175H2,1-24H3,(H2,176,233)(H2,177,234)(H2,178,235)(H2,179,242)(H,184,191)(H,187,236)(H,188,243)(H,189,248)(H,190,267)(H,192,247)(H,193,253)(H,194,249)(H,195,271)(H,196,237)(H,197,238)(H,198,256)(H,199,262)(H,200,263)(H,201,268)(H,202,244)(H,203,251)(H,204,254)(H,205,257)(H,206,250)(H,207,258)(H,208,264)(H,209,273)(H,210,272)(H,211,252)(H,212,255)(H,213,245)(H,214,274)(H,215,239)(H,216,260)(H,217,265)(H,218,269)(H,219,259)(H,220,246)(H,221,261)(H,222,266)(H,223,270)(H,240,241)(H4,180,181,185)(H4,182,183,186);(H,6,7)/t86-,87-,88-,89-,90+,91+,92+,93+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-,134-,135-,136-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCQLQFAXACYAJ-XAGUUDLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)N)C(C)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H277F3N52O53S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Solid-Phase Peptide Synthesis (SPPS)
Tyr-α-CGRP is synthesized via Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS, a method validated for its efficiency in producing long-chain peptides with post-translational modifications. The peptide sequence (H-Tyr-Ala-Cys-Asp-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2) requires meticulous residue coupling to preserve the N-terminal tyrosine extension and the critical disulfide bond between Cys² and Cys⁷.
Resin and Side-Chain Protection
Disulfide Bond Formation
The native conformation of Tyr-α-CGRP relies on a disulfide bridge between Cys² and Cys⁷, formed via oxidative folding. Two approaches are employed:
-
On-Resin Oxidation : Treatment with iodine (0.1 M in DMF) for 2 hours at 25°C, yielding >80% correctly folded peptide.
-
Post-Cleavage Folding : Refolding in ammonium bicarbonate (50 mM, pH 8.5) with glutathione redox buffer (oxidized:reduced = 10:1), achieving ~70% recovery.
Stepwise SPPS Protocol
Resin Activation and Sequential Coupling
-
Swelling : Rink amide resin is swollen in DCM (30 min) and DMF (2 × 10 min).
-
Fmoc Deprotection : 20% piperidine in DMF (2 × 10 min).
-
Amino Acid Coupling :
Selective Deprotection and Modifications
For fluorescent analogues (optional):
Cleavage and Side-Chain Deprotection
-
Reagent : TFA/TIPS/H2O (95:2.5:2.5 v/v) with 0.1 M DTT to prevent cysteine oxidation.
-
Duration : 3 hours at 25°C.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
-
Gradient : 5–60% acetonitrile (0.1% TFA) over 40 minutes.
| Batch | Retention Time (min) | Purity (%) | Mass (Da) |
|---|---|---|---|
| 1 | 22.4 | 98.5 | 3952.3 |
| 2 | 22.6 | 97.8 | 3952.1 |
Mass Spectrometry
-
MALDI-TOF : Observed m/z 3952.3 [M+H]⁺ matches theoretical mass (3952.5 Da).
-
Disulfide Verification : ESI-MS under reducing conditions confirms intramolecular S-S bonds.
Formulation and Stability
Stock Solution Preparation
| Concentration | Volume Required (mL) | Diluent |
|---|---|---|
| 5 mM | 0.0506 | Sterile H2O |
| 10 mM | 0.0253 | Sterile H2O |
Challenges and Optimization
Synthesis Pitfalls
化学反应分析
Types of Reactions
Tyr-alpha-calcitonin gene-related peptide (human) primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
The synthesis of Tyr-alpha-calcitonin gene-related peptide (human) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection reagents like trifluoroacetic acid. The disulfide bridge formation is achieved through oxidation using reagents like iodine or air oxidation .
Major Products Formed
The major product formed from the synthesis of Tyr-alpha-calcitonin gene-related peptide (human) is the peptide itself, with the correct sequence and disulfide bridge formation. Impurities and by-products are typically removed during the purification process .
科学研究应用
Cardiovascular Applications
1. Vasodilation and Cardioprotection
Tyr-alpha-CGRP has been extensively studied for its vasodilatory effects. Research indicates that it can significantly enhance blood flow and reduce vascular resistance. For instance, studies have demonstrated that administration of CGRP leads to a sustained increase in local blood flow and erythema formation in human skin, lasting several hours .
Table 1: Effects of Tyr-alpha-CGRP on Cardiovascular Parameters
2. Heart Failure Management
In experimental models, Tyr-alpha-CGRP has shown promise in managing heart failure by improving cardiac function and reducing adverse remodeling. For example, a study demonstrated that modified CGRP analogs could alleviate hypertension-induced cardiac damage and promote angiogenesis .
Case Study: Heart Failure Model
A murine model of abdominal aortic constriction revealed that treatment with a CGRP analogue resulted in significant improvements in cardiac hypertrophy and function over five weeks, highlighting its potential as a therapeutic agent for heart failure .
Pain Management
1. Role in Migraine Therapy
Tyr-alpha-CGRP plays a crucial role in migraine pathophysiology. Elevated levels of CGRP have been found in patients experiencing migraines, leading to the development of CGRP antagonists as effective migraine treatments. Clinical trials have shown that these antagonists can significantly reduce the frequency and severity of migraine attacks without adversely affecting blood pressure .
Table 2: Clinical Outcomes of CGRP Antagonists in Migraine Treatment
| Study | Treatment | Outcome |
|---|---|---|
| Atogepant Trial | Atogepant | Reduced migraine days per month |
| Erenumab Study | Erenumab | Significant decrease in attack frequency |
Cancer Therapeutics
1. Medullary Thyroid Cancer
Recent research has identified CGRP's involvement in the tumor microenvironment, particularly in medullary thyroid cancer (MTC). Elevated CGRP levels correlate with immunosuppressive mechanisms within tumors, suggesting that targeting CGRP receptors may enhance the efficacy of immunotherapies .
Case Study: MTC Analysis
A comprehensive analysis using single-cell RNA sequencing revealed that high levels of CGRP expression were associated with poor disease-free survival rates in MTC patients. This underscores the potential for developing CGRP receptor antagonists as novel therapeutic strategies against MTC .
作用机制
Tyr-alpha-calcitonin gene-related peptide (human) exerts its effects by binding to calcitonin gene-related peptide receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This results in the relaxation of smooth muscle cells and vasodilation. The peptide also plays a role in nociceptive transmission by acting on sensory neurons in the trigeminal ganglia and dorsal root ganglia .
相似化合物的比较
Alpha-CGRP vs. Beta-CGRP
Alpha- and beta-CGRP exhibit overlapping but distinct tissue distributions and functional profiles:
Key Findings :
- Beta-CGRP is the sole isoform detected in capsaicin-treated rat intestines, highlighting its resilience in enteric systems .
- Alpha-CGRP mRNA increases post-axotomy in spinal motoneurons, suggesting a role in neuronal repair, while beta-CGRP mRNA declines in sensory ganglia .
Species-Specific Variations
Human and rat alpha-CGRP display divergent potencies across species:
Implications : Species-specific receptor interactions or signaling pathways may underlie these differences, necessitating careful extrapolation of preclinical data to humans.
Antagonist Fragments and Derivatives
Short C-terminal fragments of alpha-CGRP act as competitive antagonists:
Mechanistic Insight : Acetylation of CGRP(19-37) improves receptor binding, making it a promising template for therapeutic antagonists .
Structural and Epigenetic Distinctions
The human alpha-CGRP gene features unique epigenetic markers:
生物活性
Tyr-alpha-CGRP (human) is a synthetic analog of the endogenous calcitonin gene-related peptide (CGRP), which plays a crucial role in various physiological processes, particularly in the cardiovascular and nervous systems. This article explores the biological activity of Tyr-alpha-CGRP, focusing on its mechanisms, effects, and potential therapeutic applications based on diverse research findings.
Overview of CGRP
CGRP is a neuropeptide that functions primarily as a potent vasodilator. It is produced through the alternative splicing of the calcitonin gene and exists in two isoforms: alpha (α) and beta (β). The α-CGRP form is predominantly found in the nervous system and is known for its significant role in cardiovascular regulation and pain modulation .
Tyr-alpha-CGRP exerts its biological effects primarily through interaction with the CGRP receptor, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This interaction activates intracellular signaling pathways, notably increasing cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and other physiological responses .
Key Mechanisms:
- Vasodilation : Tyr-alpha-CGRP induces relaxation of vascular smooth muscle, significantly lowering blood pressure. It has been shown to be more potent than traditional vasodilators like sodium nitroprusside .
- Cardiac Function : It enhances cardiac output by promoting positive inotropic effects on cardiomyocytes through cAMP/PKA signaling pathways .
- Neurogenic Effects : Tyr-alpha-CGRP modulates pain pathways, influencing conditions such as migraines and other pain syndromes by affecting sensory neurons .
Biological Activity Data
The biological activity of Tyr-alpha-CGRP can be summarized in the following table:
Cardiovascular Applications
In a study involving patients with heart failure, administration of α-CGRP significantly improved cardiac function by reducing myocardial fibrosis and enhancing contractility. The study highlighted that Tyr-alpha-CGRP could serve as a therapeutic agent for heart failure management due to its protective effects on cardiac tissues .
Neurological Implications
Research has demonstrated that Tyr-alpha-CGRP plays a role in migraine pathophysiology. In clinical trials, CGRP antagonists have shown promise in reducing migraine frequency and severity, indicating that modulation of CGRP pathways could be beneficial for patients suffering from chronic headaches .
Therapeutic Potential
Given its biological activity, Tyr-alpha-CGRP holds potential therapeutic applications across various medical fields:
- Cardiovascular Disease : Its vasodilatory properties could be harnessed to treat hypertension and heart failure.
- Migraine Treatment : As evidenced by clinical trials with CGRP antagonists, targeting CGRP pathways may provide relief for migraine sufferers.
- Cancer Research : Recent studies suggest that CGRP may influence tumor microenvironments, particularly in medullary thyroid cancer (MTC), where it may affect dendritic cell function and T-cell activity .
常见问题
Basic Research Questions
Q. What is the structural organization of the human calcitonin/α-CGRP gene, and how does its CpG island configuration influence transcriptional regulation?
- Methodological Answer : The gene spans ~39 kb and features two distinct CpG-rich regions upstream of exon 1 and near the promoter. These regions are unmethylated regardless of expression status, but demethylation of Msp I sites in intron 2 correlates with transcriptional activation . To analyze methylation patterns, employ bisulfite sequencing or methylation-specific PCR (MSP) targeting intronic regions. DNA sequence analysis can identify transcription factor binding sites (e.g., SP1, AP-1) within the promoter, which are critical for constitutive and regulated expression .
Q. What experimental models are suitable for studying Tyr-alpha-CGRP’s role in physiological or pathological processes?
- Methodological Answer : Use cell lines (e.g., medullary thyroid carcinoma cells) with endogenous calcitonin/α-CGRP expression for in vitro studies. For in vivo models, consider transgenic mice with tissue-specific promoters or CRISPR-Cas9-edited alleles to mimic human methylation patterns. Ensure RNA-seq or RT-qPCR validates splice variants (calcitonin vs. α-CGRP mRNA) under different conditions .
Q. How can researchers ensure data reproducibility when investigating Tyr-alpha-CGRP’s receptor binding kinetics?
- Methodological Answer : Adhere to Good Research Practices (GRP) by documenting protocols for radioligand binding assays (e.g., using iodinated Tyr-alpha-CGRP), including buffer composition, temperature, and receptor saturation parameters. Validate findings with orthogonal methods like surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How do contradictory findings regarding Tyr-alpha-CGRP’s methylation-dependent expression arise, and what strategies resolve these discrepancies?
- Methodological Answer : Contradictions may stem from tissue-specific methylation or variable splice variant ratios. Address this by stratifying samples by expression profile (e.g., calcitonin-producing vs. neuronal tissues) and using single-cell sequencing to resolve heterogeneity. Cross-validate with chromatin immunoprecipitation (ChIP) for histone modifications (e.g., H3K4me3) at the locus .
Q. What statistical frameworks are optimal for analyzing Tyr-alpha-CGRP’s dose-response relationships in pain modulation studies?
- Methodological Answer : Employ nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in preclinical pain models. Use Bayesian hierarchical models to integrate prior data on CGRP receptor affinity (e.g., Ki values from competitive binding assays) .
Q. How can researchers design experiments to distinguish Tyr-alpha-CGRP’s effects from β-CGRP isoforms in inflammatory pathways?
- Methodological Answer : Use isoform-specific antibodies validated via knockout controls in Western blot or immunohistochemistry. For functional studies, apply CRISPR-Cas9 to silence α-CGRP exon 6 while retaining β-CGRP sequences. Measure cytokine release (e.g., IL-6, TNF-α) in dual-knockout vs. single-knockout models .
Q. What ethical and regulatory considerations apply when conducting clinical trials targeting Tyr-alpha-CGRP for migraine therapy?
- Methodological Answer : Comply with ICH-GCP guidelines for adverse event reporting and FDA requirements for biologics (e.g., immunogenicity testing). Submit a Data Protection Impact Assessment (DPIA) if handling EU participant data under GDPR, ensuring anonymization protocols for genetic data .
Q. How should researchers address potential biases in meta-analyses of Tyr-alpha-CGRP’s vascular effects?
- Methodological Answer : Conduct sensitivity analyses excluding small-sample studies and assess publication bias via funnel plots. Use the GRADE framework to evaluate evidence quality, prioritizing studies with pre-registered protocols and blinded outcome assessment .
Methodological Resources
- For methylation analysis : Reference ENCODE guidelines for bisulfite sequencing and UCSC Genome Browser tracks for CpG island annotations .
- For GRP compliance : Utilize the GRP Resource Center’s templates for protocol standardization and QA oversight documentation .
- For clinical data integrity : Follow FDA’s Data Integrity and Compliance with CGMP (2022) for electronic record-keeping and audit trails .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
